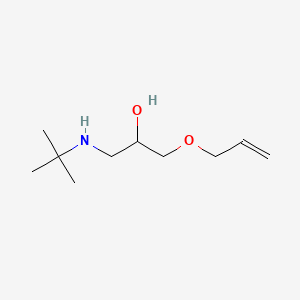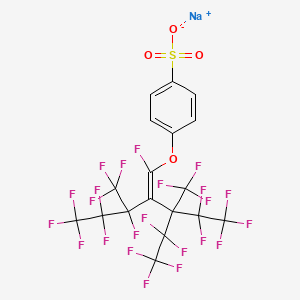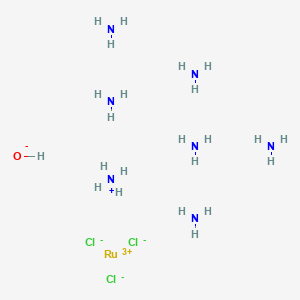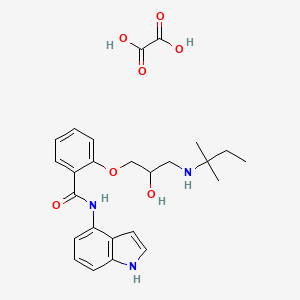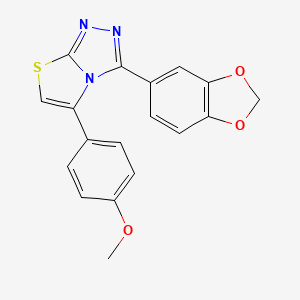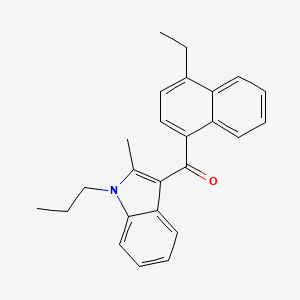
2-Propanone, 1,1-diphenyl-1-ethoxy-3-morpholino-, hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propanone, 1,1-diphenyl-1-ethoxy-3-morpholino-, hydrobromide is a complex organic compound with the molecular formula C21H25NO3·HBr It is known for its unique structure, which includes a morpholino group, an ethoxy group, and two phenyl groups attached to a propanone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanone, 1,1-diphenyl-1-ethoxy-3-morpholino-, hydrobromide typically involves multiple steps. One common method includes the protection of the keto group in 1,3-diphenyl-2-propanone, followed by a palladium-catalyzed cross-coupling reaction with dodecyl magnesium bromide. The final step involves the hydrolysis of the protected keto group to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-Propanone, 1,1-diphenyl-1-ethoxy-3-morpholino-, hydrobromide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized ketones, while reduction could produce alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
2-Propanone, 1,1-diphenyl-1-ethoxy-3-morpholino-, hydrobromide has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Industry: Used in the production of materials with specific optical and electronic properties.
Wirkmechanismus
The mechanism of action of 2-Propanone, 1,1-diphenyl-1-ethoxy-3-morpholino-, hydrobromide involves its interaction with molecular targets and pathways in biological systems. The compound’s morpholino group can interact with various enzymes and receptors, influencing biochemical pathways. The exact molecular targets and pathways are still under investigation, but its structure suggests potential interactions with proteins and nucleic acids.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Diphenyl-2-propanone: A precursor used in similar synthetic applications.
1,3-Diphenyl-2,3-epoxy-1-propanone: Known for its use in the preparation of isomeric pyranones.
Uniqueness
2-Propanone, 1,1-diphenyl-1-ethoxy-3-morpholino-, hydrobromide is unique due to its combination of functional groups, which provide a diverse range of reactivity and potential applications. Its morpholino and ethoxy groups, in particular, offer unique interactions not seen in simpler compounds like 1,3-diphenyl-2-propanone.
Eigenschaften
CAS-Nummer |
85603-39-0 |
|---|---|
Molekularformel |
C21H26BrNO3 |
Molekulargewicht |
420.3 g/mol |
IUPAC-Name |
1-ethoxy-3-morpholin-4-yl-1,1-diphenylpropan-2-one;hydrobromide |
InChI |
InChI=1S/C21H25NO3.BrH/c1-2-25-21(18-9-5-3-6-10-18,19-11-7-4-8-12-19)20(23)17-22-13-15-24-16-14-22;/h3-12H,2,13-17H2,1H3;1H |
InChI-Schlüssel |
TWEPSDYRJHVSBB-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)CN3CCOCC3.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


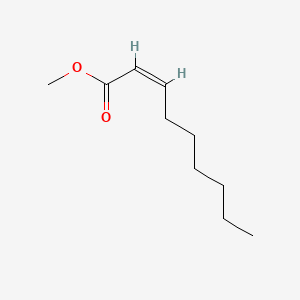


![thiazol-5-ylmethyl N-[(1S,2S,4S)-1-benzyl-4-[[(2S)-2-[[ethyl-[(2-isopropylthiazol-4-yl)methyl]carbamoyl]amino]-3-methyl-butanoyl]amino]-2-hydroxy-5-phenyl-pentyl]carbamate](/img/structure/B12748082.png)
